(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol
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Overview
Description
(1R,6R)-3-Azabicyclo[410]heptan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed cyclization process suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within its structure plays a crucial role in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[2.2.1]heptanes: Another class of bicyclic compounds with a different ring system.
Uniqueness
(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
NZCBOEIGQAQLCD-RITPCOANSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@H]1C2)O |
Canonical SMILES |
C1CNCC2(C1C2)O |
Origin of Product |
United States |
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